N4-Aminocytidine
Description
N4-Aminocytidine is a cytidine analog in which the hydrogen atom at the 4-position amino group (-NH₂) of cytidine is replaced by an additional amino group (-NH₂), forming a hydrazine-derived structure . It is synthesized via the reaction of cytidine with hydrazine and bisulfite under mild conditions, a method applicable to both single-stranded nucleotides and cytosines within polynucleotides . This compound exhibits exceptional mutagenic potency in prokaryotic (e.g., Escherichia coli, Salmonella typhimurium) and eukaryotic systems (e.g., mammalian cells, Drosophila), primarily due to its metabolic conversion into N4-aminodeoxycytidine 5'-triphosphate (dCamTP), which is ambiguously incorporated into DNA during replication . Its mutagenicity arises from tautomerization between amino and imino forms, enabling mispairing with adenine or guanine, leading to AT→GC and GC→AT transitions .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSRMDMJEZIUJX-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972813 | |
| Record name | Uridine 4-hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-74-3 | |
| Record name | Uridine 4-hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57294-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Aminocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057294743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 4-hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Aminocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Reagents
A typical reaction mixture comprises cytidine (1.2–62 mmol), hydrazine hydrate (80–200 mmol), sodium bisulfite (2–5 mmol), and sodium dihydrogen phosphate (1.9–32 mmol) in water, adjusted to pH 7–7.3 using hydrochloric acid. The solution is heated at 60–62°C for 4–4.5 hours, during which bisulfite facilitates the formation of a cytidine-bisulfite adduct, enhancing hydrazine’s nucleophilic attack at the N4 position.
Crystallization and Yield Optimization
Post-reaction, the product precipitates as colorless needles upon cooling and seeding with this compound crystals. Recrystallization from water-ethanol yields hemihydrate crystals with 29% efficiency at the 62 mmol scale. Notably, this method eliminates the need for high-performance liquid chromatography (HPLC), a limitation of earlier protocols.
Scalability and Industrial Adaptations
The Negishi protocol’s scalability stems from its high-concentration reaction milieu and phosphate buffer’s catalytic role. Table 1 compares yields across scales:
Table 1. Yield of this compound at Different Scales
| Cytidine (mmol) | Hydrazine (mmol) | Bisulfite (mmol) | Phosphate (mmol) | Yield (%) |
|---|---|---|---|---|
| 1.2 | 80 | 2 | 1.9 | 60 |
| 62 | 200 | 5 | 32 | 29 |
Data adapted from Negishi et al. (1987).
At smaller scales (1.2 mmol), the yield reaches 60%, decreasing to 29% at 62 mmol due to competing hydrolysis side reactions. However, the latter remains preferable for industrial applications, as it produces gram quantities of 99.5% pure product.
Post-Synthetic Modifications in Oligonucleotides
This compound’s utility extends to DNA cross-linking studies. Gamboa Varela and Gates (2016) detailed a post-synthetic modification protocol for incorporating this compound into oligonucleotides.
Oligonucleotide Synthesis
-
Bisulfite-Hydrazine Treatment : A cytidine-containing oligonucleotide is treated with 0.5 M hydrazine and 0.1 M bisulfite at pH 7, followed by incubation at 37°C for 24 hours.
-
Purification : Ethanol precipitation and centrifugation remove unreacted hydrazine, yielding this compound-modified DNA.
This method achieves >90% cross-linking efficiency when reacting this compound with abasic sites in duplex DNA.
Mechanistic Insights and Side Reactions
The bisulfite-mediated mechanism involves two steps:
-
Adduct Formation : Bisulfite reacts with cytidine’s N3-C4 bond, generating a sulfonate intermediate.
-
Hydrazine Attack : Hydrazine displaces bisulfite, forming this compound.
Competing hydrolysis under acidic or high-temperature conditions produces uracil derivatives, necessitating strict pH control (7–7.3).
Comparative Analysis of Synthesis Routes
Earlier methods relied on HPLC purification, limiting yields to sub-gram quantities. In contrast, the Negishi protocol’s crystallization step enables large-scale production, albeit with moderate yields. Table 2 highlights key advancements:
Table 2. Evolution of this compound Synthesis Methods
| Method | Scale | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| HPLC-Purified | 0.3 g | 60 | 95 | High purity |
| Crystallization | 15 g | 29 | 99.5 | Scalability |
| Oligonucleotide | 10–50 nmol | >90 | >95 | DNA cross-linking compatibility |
Applications in Molecular Biology
This compound’s primary applications include:
Chemical Reactions Analysis
N4-Aminocytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Temperature: Varies based on the specific reaction, generally ranging from room temperature to mild heating
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Mutagenic Properties
N4-Aminocytidine has been identified as a potent mutagen in several organisms, including bacteria and phages. Its mutagenic activity is particularly pronounced in:
- Bacterial Systems : Studies have shown that this compound is strongly mutagenic to Escherichia coli and Salmonella typhimurium. In experiments, it induced mutations at rates significantly higher than those observed for other nucleoside analogs, such as N4-amino-2'-deoxycytidine . Specifically, it has been reported to cause base pair transitions (AT-to-GC and GC-to-AT) through incorporation into DNA during replication .
- Phage Systems : The compound also demonstrated the ability to revert mutations in phage phi X174, indicating its role in genetic recombination processes .
Table 1: Mutagenicity of this compound in Different Organisms
| Organism | Mutation Type | Observed Effects |
|---|---|---|
| Escherichia coli | Base pair transitions | Induces high mutation rates |
| Salmonella typhimurium | Base pair transitions | Strongly mutagenic; effective in mutational assays |
| Phage phi X174 | Reversion mutations | Reverts amber mutants to wild type |
Metabolic Pathways
The metabolism of this compound within bacterial cells has been elucidated through various studies. Upon uptake, it is converted into N4-aminodeoxycytidine 5'-triphosphate, which can be incorporated into DNA. This process is crucial for understanding how the compound induces mutations:
- Incorporation into DNA : Research indicates that this compound is efficiently taken up by bacterial cells, where it competes with natural nucleotides for incorporation into DNA. This incorporation leads to erroneous base pairing during DNA replication, resulting in mutations .
- Metabolic Conversion : Enzymatic studies have shown that this compound can be metabolized into uridine and hydrazine by cytidine deaminase present in E. coli, further influencing its mutagenic potential .
Potential Therapeutic Applications
While primarily recognized for its mutagenic properties, there are emerging interests in the therapeutic applications of this compound:
- Cancer Research : Due to its ability to induce mutations, there is potential for using this compound in cancer research, particularly in studying mutational processes that lead to tumorigenesis. Understanding its mechanism may provide insights into cancer development and treatment strategies .
- Genetic Studies : The compound's ability to induce specific mutations makes it a valuable tool for geneticists studying mutation rates and mechanisms in microbial systems. It can be utilized to explore the effects of mutagens on genetic stability and evolution .
Table 2: Research Applications of this compound
| Application Area | Description |
|---|---|
| Cancer Research | Investigating mutational processes related to tumors |
| Genetic Studies | Analyzing mutation rates and mechanisms |
| Microbial Genetics | Studying the effects of mutagens on microbial evolution |
Case Studies
Several case studies have highlighted the applications of this compound in research:
- Study on E. coli Mutation Induction : A comprehensive study demonstrated that the incorporation of this compound into E. coli DNA directly correlated with increased mutation frequency, providing strong evidence for its role as a mutagen .
- Mutational Analysis in Phages : Another study focused on the reversion of mutations in phage phi X174, showcasing how this compound can facilitate genetic changes through its incorporation into viral DNA .
Mechanism of Action
N4-Aminocytidine exerts its effects by incorporating into DNA during replication, leading to the induction of transition mutations. The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA in place of cytidine. This incorporation results in base-pairing errors during DNA replication, ultimately causing mutations. The lack of deoxycytidine kinase in certain cells enhances the mutagenic activity of this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N4-Aminocytidine belongs to a class of nucleoside analogs modified at the 4-position of cytosine. Key analogues include:
Mutagenic Activity
This compound demonstrates unparalleled mutagenic potency:
- In Salmonella typhimurium TA100 and TA1535: Induces base-pair substitutions at frequencies >100× higher than N4-amino-2'-deoxycytidine and N4-hydroxycytidine .
- In mammalian cells : Causes ouabain resistance mutations in mouse FM3A cells at 300 μM, comparable to alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine .
Metabolic Pathways and DNA Incorporation
- dCamTP formation: this compound is metabolized into dCamTP, which is incorporated into DNA by polymerases in place of dCTP or dTTP .
- Contrast with 5-bromodeoxyuridine : Requires phosphorylation to triphosphate but is efficiently proofread by polymerases with exonuclease activity, limiting mutagenesis .
Biological Activity
N4-Aminocytidine is a nucleoside analog that exhibits significant biological activity, particularly its mutagenic properties. This article explores the compound's mutagenicity, mechanisms of action, and potential applications in scientific research and medicine.
Overview of this compound
This compound is synthesized through the reaction of cytidine with hydrazine, a process that can be enhanced by the addition of bisulfite. The resulting compound has been shown to possess potent mutagenic activity against various microorganisms, including bacteria and phages. Specifically, it has been tested on Salmonella typhimurium TA100 and TA1535, as well as Escherichia coli WP2 uvrA, demonstrating a mutagenic potency significantly higher than other related compounds such as N4-amino-2'-deoxycytidine and N4-hydroxycytidine .
This compound acts primarily as a mutagen by inducing transition mutations in DNA. Its mechanism involves the incorporation of the analog into nucleic acids during replication, leading to errors in base pairing. This results in mutations that can alter genetic information. The compound's mutagenicity is attributed to its structural similarity to natural nucleosides, allowing it to be mistakenly incorporated into RNA and DNA during synthesis.
Comparative Mutagenicity
The mutagenic potency of this compound is two orders of magnitude greater than that of N4-amino-2'-deoxycytidine and more than two orders greater than N4-hydroxycytidine. This heightened activity is partly due to the absence of deoxycytidine kinase in certain bacterial strains, which limits the phosphorylation of deoxynucleosides but not ribonucleosides like this compound .
Case Studies
- Bacterial Mutagenesis : In studies using E. coli WP2, this compound was shown to induce significant mutation rates, with a clear dose-response relationship observed. The mutations primarily involved transitions from adenine-thymine (AT) pairs to guanine-cytosine (GC) pairs .
- Phage Mutagenesis : The compound also demonstrated strong mutagenic effects on bacteriophage phi X174 am3, further confirming its broad mutagenic potential across different biological systems .
- Comparative Analysis : A comparative analysis with other nucleoside analogs revealed that this compound's effectiveness as a mutagen is not only due to its structural properties but also its ability to evade cellular repair mechanisms that typically correct errors introduced during DNA replication .
Potential Applications
Given its potent mutagenic properties, this compound has potential applications in various fields:
- Genetic Research : It can be employed as a tool for inducing specific mutations in microbial models for studying gene function and mutation mechanisms.
- Biotechnology : The compound may be useful in developing strains with desirable traits through targeted mutagenesis.
- Pharmaceutical Development : Understanding its mechanisms may aid in designing new antiviral or anticancer agents by exploiting its ability to induce mutations selectively.
Q & A
Q. What is the molecular mechanism underlying N4-aminocytidine's mutagenic activity, and how can researchers experimentally validate its incorporation into DNA?
this compound is metabolized intracellularly to N4-aminodeoxycytidine 5'-triphosphate, which is incorporated into DNA during replication, leading to base-pair mismatches (primarily AT→GC transitions). To validate this, researchers can:
- Use radiolabeled [5-³H]this compound to track DNA incorporation via scintillation counting .
- Perform sequencing of mutagenized DNA regions to identify mutation hotspots .
- Compare mutation rates in repair-deficient vs. wild-type bacterial strains (e.g., E. coli WP2) to assess repair pathways .
Q. How should researchers design experiments to assess this compound's mutagenicity in prokaryotic vs. eukaryotic systems?
- Prokaryotes : Use Ames test strains (e.g., Salmonella typhimurium TA100/TA1535) with varying repair capacities. Expose cultures to 10–100 µM this compound and quantify revertant colonies .
- Eukaryotes : Pulse-treat synchronized cell populations (e.g., mouse FM3A cells) during S-phase to maximize DNA incorporation. Analyze mutations using HPRT or TK gene assays .
- Include controls with non-mutagenic cytidine analogs to isolate specific effects .
Q. What distinguishes this compound from traditional alkylating agents (e.g., EMS, MNNG) in mutagenesis studies?
Unlike alkylating agents, this compound:
- Does not directly damage DNA strands, reducing off-target cytotoxicity .
- Induces replication-dependent errors, enabling time-specific mutagenesis (e.g., pulse administration during S-phase) .
- Requires metabolic activation via phosphorylation, which can be modulated to control mutagenic activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mutagenic efficiencies of this compound across different model systems?
Discrepancies may arise from variations in:
- Metabolic capacity : Quantify intracellular N4-aminodeoxycytidine triphosphate levels via HPLC-MS in different cell lines .
- DNA repair efficiency : Use isogenic strains with deletions in mutS, mutT, or ogt genes to assess repair pathway contributions .
- Exposure timing : Compare pulse vs. continuous treatment in synchronized vs. asynchronous cultures .
Q. What methodologies enable the use of this compound in synthesizing interstrand DNA-DNA cross-links for structural or repair studies?
- Cross-link formation : React this compound residues with abasic sites in duplex DNA under mild conditions (pH 5.0, 37°C) to form stable hydrazone bonds .
- Purification : Separate cross-linked duplexes from single-stranded DNA via denaturing PAGE (20% gels, 7 M urea) .
- Validation : Use MALDI-TOF mass spectrometry or enzymatic digestion (e.g., exonuclease III) to confirm cross-link integrity .
Q. How can researchers investigate the metabolic activation kinetics of this compound in vivo?
- Kinetic assays : Monitor triphosphate formation in cell lysates using ³²P-labeled ATP and thin-layer chromatography .
- Inhibitor studies : Co-treat with deoxycytidine kinase inhibitors (e.g., tetrahydrouridine) to block phosphorylation .
- Compartmental modeling : Fit time-course data of triphosphate levels to estimate activation rates and pool sizes .
Q. What criteria should guide the selection of model organisms for studying this compound-induced mutagenesis?
- Genetic tractability : Use organisms with well-characterized repair pathways (e.g., E. coli SOS response, yeast RAD genes) .
- Replication fidelity : Select polymerases with known error rates (e.g., Pol ε in eukaryotes) to correlate with mutation spectra .
- Ethical constraints : Prioritize non-mammalian systems (e.g., C. elegans) for preliminary screens to reduce vertebrate use .
Methodological Considerations
- Data interpretation : Normalize mutation frequencies to this compound uptake rates (measured via LC-MS) to account for metabolic variability .
- Safety protocols : Handle this compound in ventilated hoods with PPE (gloves, goggles) due to respiratory and dermal toxicity risks .
- Reproducibility : Adhere to protocols from Nucleic Acids Research or Journal of Bacteriology for cross-linking and mutagenesis assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
